4-methyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide
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Overview
Description
4-METHYL-N-[(1-PROPYL-1H-13-BENZODIAZOL-2-YL)METHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[(1-PROPYL-1H-13-BENZODIAZOL-2-YL)METHYL]BENZENE-1-SULFONAMIDE typically involves the cyclization of 2-propyl-4-methylbenzimidazole with N-methyl-o-phenylenediamine in the presence of formaldehyde at elevated temperatures (around 150°C) . This reaction forms the benzimidazole core structure, which is then further functionalized to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[(1-PROPYL-1H-13-BENZODIAZOL-2-YL)METHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
4-METHYL-N-[(1-PROPYL-1H-13-BENZODIAZOL-2-YL)METHYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-METHYL-N-[(1-PROPYL-1H-13-BENZODIAZOL-2-YL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Telmisartan: A well-known benzimidazole derivative used as an antihypertensive agent.
Albendazole: An antiparasitic benzimidazole derivative used to treat various parasitic infections.
Mebendazole: Another antiparasitic benzimidazole derivative with a broad spectrum of activity.
Uniqueness
4-METHYL-N-[(1-PROPYL-1H-13-BENZODIAZOL-2-YL)METHYL]BENZENE-1-SULFONAMIDE is unique due to its specific structural features, such as the presence of a sulfonamide group and the propyl substitution on the benzimidazole ring. These features confer distinct biological activities and potential therapeutic applications that differentiate it from other benzimidazole derivatives.
Properties
Molecular Formula |
C18H21N3O2S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-methyl-N-[(1-propylbenzimidazol-2-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C18H21N3O2S/c1-3-12-21-17-7-5-4-6-16(17)20-18(21)13-19-24(22,23)15-10-8-14(2)9-11-15/h4-11,19H,3,12-13H2,1-2H3 |
InChI Key |
PADNKAMTISRYGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CNS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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